molecular formula C20H21N3O2S B12487167 2-[(5-benzyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide

2-[(5-benzyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B12487167
M. Wt: 367.5 g/mol
InChI Key: CUECLWLETZYJOU-UHFFFAOYSA-N
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Description

2-[(5-benzyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide is a complex organic compound that features an imidazole ring, a benzyl group, and a methoxyphenyl group. Imidazole derivatives are known for their broad range of biological activities and are often used in the development of pharmaceuticals and other bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(5-benzyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

    Substitution: The benzyl and methoxyphenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydroimidazole derivatives.

Scientific Research Applications

2-[(5-benzyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-[(5-benzyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the benzyl and methoxyphenyl groups can interact with hydrophobic pockets in proteins, modulating their function .

Comparison with Similar Compounds

Similar Compounds

    Clemizole: An antihistaminic agent containing an imidazole ring.

    Omeprazole: An antiulcer drug with a substituted imidazole ring.

    Metronidazole: An antibacterial and antiprotozoal agent with an imidazole core.

Uniqueness

2-[(5-benzyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both benzyl and methoxyphenyl groups enhances its potential for diverse interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C20H21N3O2S

Molecular Weight

367.5 g/mol

IUPAC Name

2-[(4-benzyl-5-methyl-1H-imidazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C20H21N3O2S/c1-14-18(12-15-6-4-3-5-7-15)23-20(21-14)26-13-19(24)22-16-8-10-17(25-2)11-9-16/h3-11H,12-13H2,1-2H3,(H,21,23)(H,22,24)

InChI Key

CUECLWLETZYJOU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N1)SCC(=O)NC2=CC=C(C=C2)OC)CC3=CC=CC=C3

Origin of Product

United States

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